molecular formula C16H15NO B14274427 5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one CAS No. 139437-20-0

5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Cat. No.: B14274427
CAS No.: 139437-20-0
M. Wt: 237.30 g/mol
InChI Key: XNRDOVIJXYNFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a heterocyclic compound that belongs to the benzazepine family These compounds are characterized by a seven-membered ring containing nitrogen and are known for their diverse biological activities

Preparation Methods

The synthesis of 5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of N-acyl-N-ethylaniline, which is obtained from N-ethylaniline. This reaction typically occurs under Friedel-Crafts alkylation conditions, resulting in the formation of the benzazepine ring . Another approach involves the lithiation of o-benzylaniline followed by reaction with cinnamic acid methyl ester, deprotection, and subsequent cyclization . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, benzazepine derivatives can act as sodium channel blockers, which modulate the flow of sodium ions across cell membranes . This action can influence various physiological processes, including nerve signal transmission and muscle contraction. Additionally, some benzazepine derivatives inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis, thereby reducing cholesterol levels .

Properties

CAS No.

139437-20-0

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

5-phenyl-1,3,4,5-tetrahydro-3-benzazepin-2-one

InChI

InChI=1S/C16H15NO/c18-16-10-13-8-4-5-9-14(13)15(11-17-16)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,17,18)

InChI Key

XNRDOVIJXYNFNF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2CC(=O)N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.